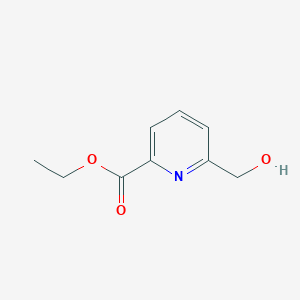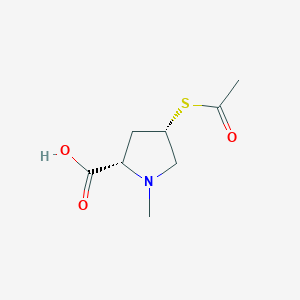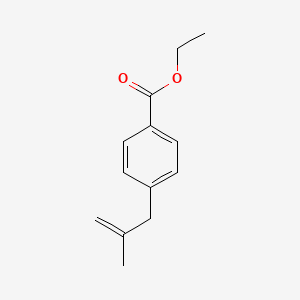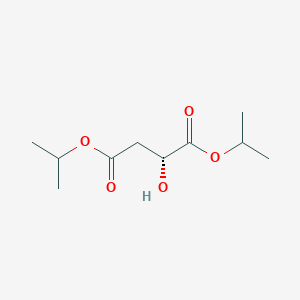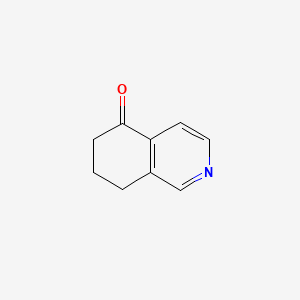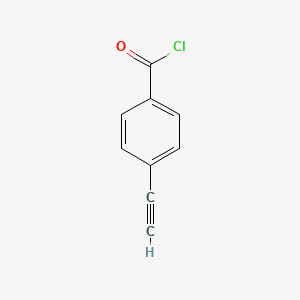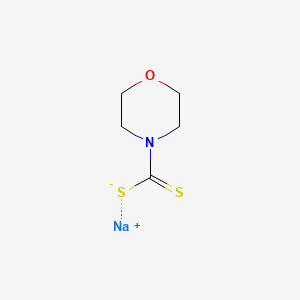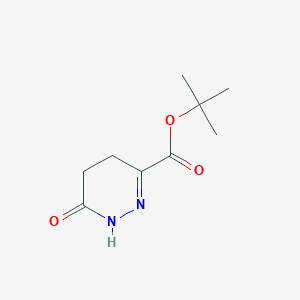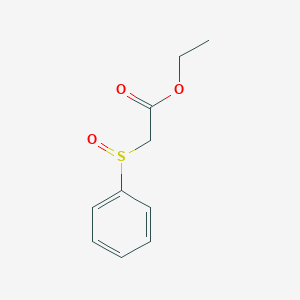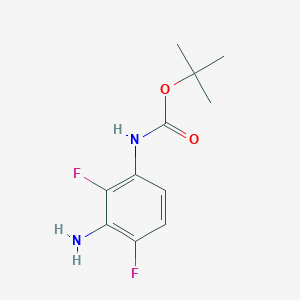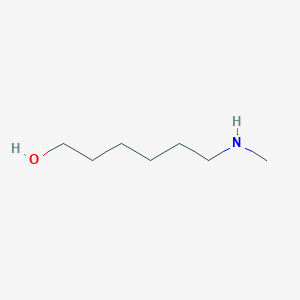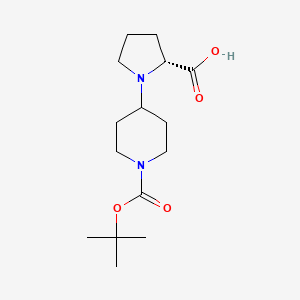
(R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C15H26N2O4 . It is used in scientific research and its unique structure allows for diverse applications, such as drug discovery and synthesis of complex molecules.
Synthesis Analysis
The synthesis of compounds like this often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not provided in the search results.Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes carboxylic acid and piperidine components .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
(R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester and its derivatives are synthesized through a series of chemical reactions that yield versatile intermediates for creating a broad range of substituted piperidines, which are key components in many biologically active compounds. For instance, piperidine derivatives were synthesized via the Claisen rearrangement from serine and terminal acetylenes, highlighting the methodology's generality and versatility (Acharya & Clive, 2010; Moskalenko, Boeva, & Boev, 2011). Additionally, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a crucial intermediate in the synthesis of crizotinib, was synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate, demonstrating the compound's significance in the synthesis of medically relevant molecules (Kong et al., 2016).
Catalysis and Reactions
In a catalytic context, the compound is involved in various chemical reactions, indicating its utility in organic synthesis. For example, carboxylic acids were activated via dialkyl pyrocarbonates in the presence of tertiary amines, showcasing a convenient method for preparing carboxylic acid anhydrides and esters from N-protected amino acids (Pozdnev, 2009). Moreover, the compound served as a scaffold for synthesizing functionalized 2-amino-1,3-selenazole-5-carboxylates, with the pyrrolidin-2-yl, piperidin-2-yl, or piperidin-3-yl substituent at the C-4 atom of the heteroaromatic ring, indicating its role in producing novel heterocyclic compounds (Malinauskienė et al., 2018).
Enantioselective Synthesis and Biological Applications
The compound's derivatives also play a crucial role in enantioselective synthesis and have potential biological applications. For instance, the enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester were utilized to prepare biologically active alkaloids in a stereoselective manner, showing the compound's applicability in medicinal chemistry (Passarella et al., 2005). Similarly, 4-(2-methoxy-phenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester was identified as a selective activator of the SK1 subtype of human small-conductance Ca2+-activated K+ channels, indicating the compound's potential therapeutic utility (Hougaard et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
(2R)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJHMMZZSDZTLY-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC[C@@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

